3-iodo-1H-thieno[3,2-c]pyrazole
CAS No.: 848356-68-3
Cat. No.: VC4520705
Molecular Formula: C5H3IN2S
Molecular Weight: 250.06
* For research use only. Not for human or veterinary use.
![3-iodo-1H-thieno[3,2-c]pyrazole - 848356-68-3](/images/structure/VC4520705.png)
Specification
CAS No. | 848356-68-3 |
---|---|
Molecular Formula | C5H3IN2S |
Molecular Weight | 250.06 |
IUPAC Name | 3-iodo-2H-thieno[3,2-c]pyrazole |
Standard InChI | InChI=1S/C5H3IN2S/c6-5-4-3(7-8-5)1-2-9-4/h1-2H,(H,7,8) |
Standard InChI Key | VEEHPGKXSQJZSB-UHFFFAOYSA-N |
SMILES | C1=CSC2=C(NN=C21)I |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-Iodo-1H-thieno[3,2-c]pyrazole (molecular formula: ) consists of a fused bicyclic system comprising a thiophene ring and a pyrazole moiety. The iodine substituent at position 3 and the hydrogen atom at position 1 define its stereoelectronic profile . Key structural features include:
-
Fused Ring System: The thieno[3,2-c]pyrazole scaffold merges a five-membered thiophene (sulfur-containing) ring with a pyrazole (two adjacent nitrogen atoms) ring, creating a planar, aromatic system .
-
Substituent Effects: The electron-withdrawing iodine atom enhances electrophilic substitution reactivity at adjacent positions, while the methyl group in derivatives (e.g., 3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole) influences steric interactions.
Table 1: Key Structural Descriptors
Property | Value/Description | Source |
---|---|---|
Molecular Formula | ||
SMILES | ||
InChI Key | VEEHPGKXSQJZSB-UHFFFAOYSA-N | |
Aromatic System | Bicyclic thienopyrazole |
Physicochemical Characteristics
The compound’s physicochemical properties are critical for its pharmacokinetic behavior. Key data include:
-
Solubility: Limited aqueous solubility due to aromaticity; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
-
Stability: Susceptible to photodehalogenation under UV light, requiring storage in amber containers .
Synthesis and Functionalization
Traditional Synthetic Routes
The synthesis of 3-iodo-1H-thieno[3,2-c]pyrazole typically involves cyclocondensation reactions. A representative pathway includes:
-
Precursor Preparation: Starting with 1H-pyrazole derivatives, halogenation using iodine () in the presence of catalytic acids (e.g., TsOH) facilitates cyclization .
-
Cyclocondensation: Thiophene precursors react with iodinating agents under reflux conditions to form the fused ring system.
For example, Ohtsuka et al. demonstrated that phenyl hydrazine and trifluoromethyl diketones yield tetrasubstituted pyrazoles in ethanol, a method adaptable to thienopyrazole synthesis .
Modern Methodologies
Recent advances employ nanocatalysts and flow chemistry to enhance regioselectivity and yields:
-
Nano-ZnO Catalysis: Girish et al. achieved 85% yield in a one-pot reaction using phenylacetylene, aldehydes, and hydrazines, with iodine mediating cyclization .
-
Protecting Group Strategies: VulcanChem’s synthesis of tert-butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate () uses Boc protection to stabilize the pyrazole nitrogen during functionalization.
Pharmacological Applications
Kinase Inhibition and Anticancer Activity
3-Iodo-1H-thieno[3,2-c]pyrazole derivatives exhibit potent inhibition of Aurora kinases, enzymes critical for mitosis. Key findings include:
-
Low Nanomolar Potency: A 2010 study identified compound 38 (a derivative) with values <10 nM against Aurora A/B kinases, disrupting the cell cycle in HCT-116 colon cancer cells .
-
In Vivo Efficacy: In HL-60 xenograft models, compound 38 reduced tumor volume by 60% at 50 mg/kg doses, demonstrating favorable pharmacokinetics .
Parameter | Detail |
---|---|
Signal Word | Warning |
Hazard Codes | H302, H315, H319, H335 |
First Aid | Rinse skin/eyes; seek medical attention |
Analytical Characterization
Spectroscopic Techniques
Computational Modeling
DFT calculations predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity consistent with electrophilic substitution patterns .
Future Directions
-
Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.
-
Structure-Activity Relationships: Systematic exploration of substituents at positions 1 and 3.
-
Toxicology Studies: Long-term in vivo safety assessments for clinical translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume